

Comparing different synthesis routes for 4-Bromo-3-ethyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-Bromo-3-ethyl-1H-pyrazole

Cat. No.: B178687

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A Comparative Guide to the Synthesis of 4-Bromo-3-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for **4-Bromo-3-ethyl-1H-pyrazole**, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on their efficiency, reagent availability, and overall practicality. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.

Introduction

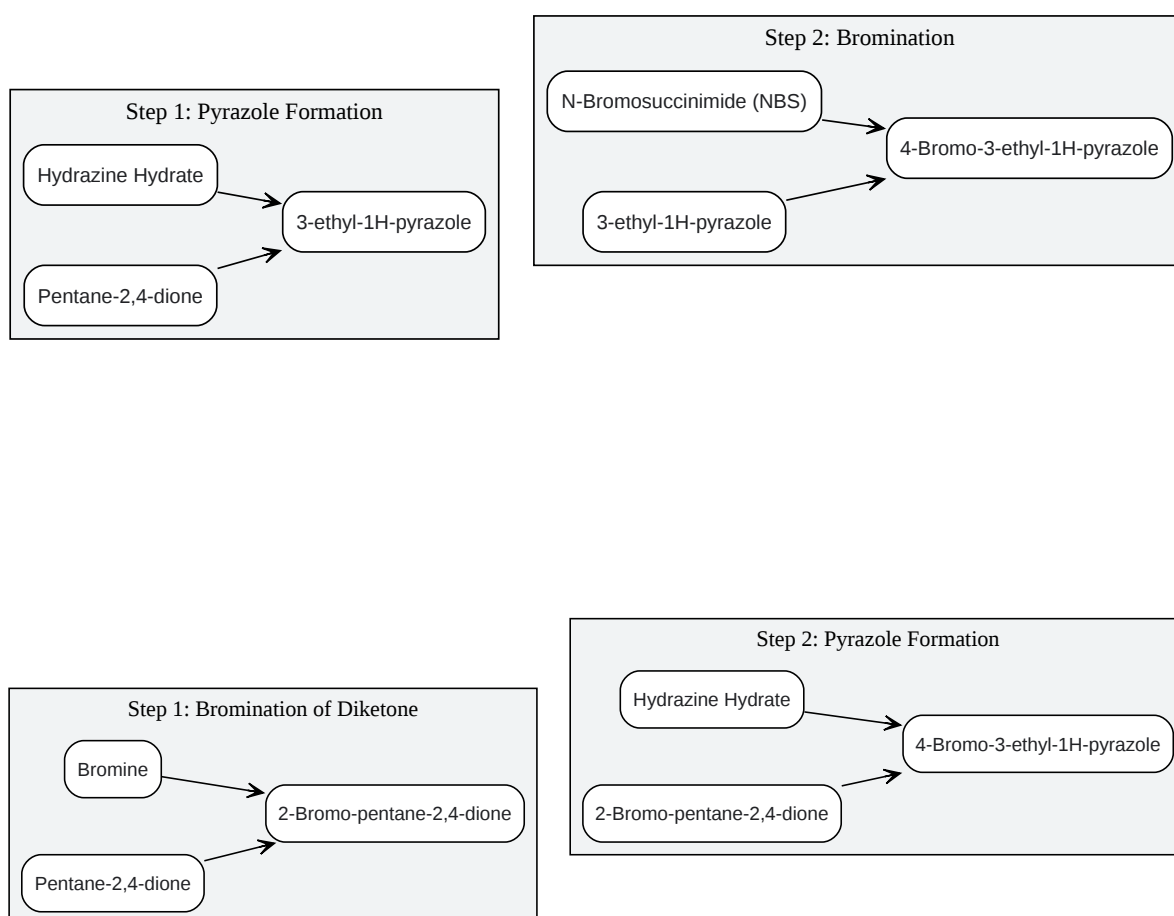
4-Bromo-3-ethyl-1H-pyrazole is a heterocyclic compound of significant interest due to its prevalence in pharmacologically active molecules. The pyrazole scaffold is a key component in a wide range of therapeutic agents, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions. This guide compares two primary synthetic strategies:

- Route A: A two-step approach involving the initial synthesis of the 3-ethyl-1H-pyrazole ring followed by regioselective bromination at the 4-position.

- Route B: A convergent approach where a pre-brominated dicarbonyl precursor is cyclized with hydrazine to directly form the target molecule.

Route A: Synthesis of 3-ethyl-1H-pyrazole and Subsequent Bromination

This route is a classical and generally reliable method for the preparation of 4-halopyrazoles.



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